Pilocarpine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN WATER, ALC, CHLOROFORM; SPARINGLY SOL IN ETHER, BENZENE; ALMOST INSOL IN PETROLEUM ETHER

SOL IN ETHANOL, DIETHYL ETHER

2.07e+00 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Glaucoma

- Mechanism of action: Pilocarpine acts as a muscarinic agonist, mimicking the effects of the neurotransmitter acetylcholine. In the eye, it causes the pupil to constrict (miosis) and increases the outflow of fluid, which helps to lower intraocular pressure (IOP), a major risk factor for glaucoma. Source: National Institutes of Health: )

- Research applications: Pilocarpine has been used for decades in the treatment and management of glaucoma. While not the first-line treatment anymore, it remains a valuable option for some patients, particularly in developing countries due to its affordability and ease of administration. Additionally, pilocarpine is being investigated as a potential neuroprotective agent in glaucoma, with some studies suggesting it may help to slow disease progression. Source: National Eye Institute: )

Xerostomia

- Mechanism of action: Pilocarpine stimulates the salivary glands to produce more saliva, which can help to alleviate the symptoms of xerostomia, or dry mouth. Source: National Institutes of Health: )

- Research applications: Pilocarpine is being studied as a potential treatment for xerostomia caused by various conditions, including Sjögren's syndrome, certain medications, and radiation therapy. Research is ongoing to determine the most effective form and dosage of pilocarpine for this purpose. Source: National Cancer Institute: )

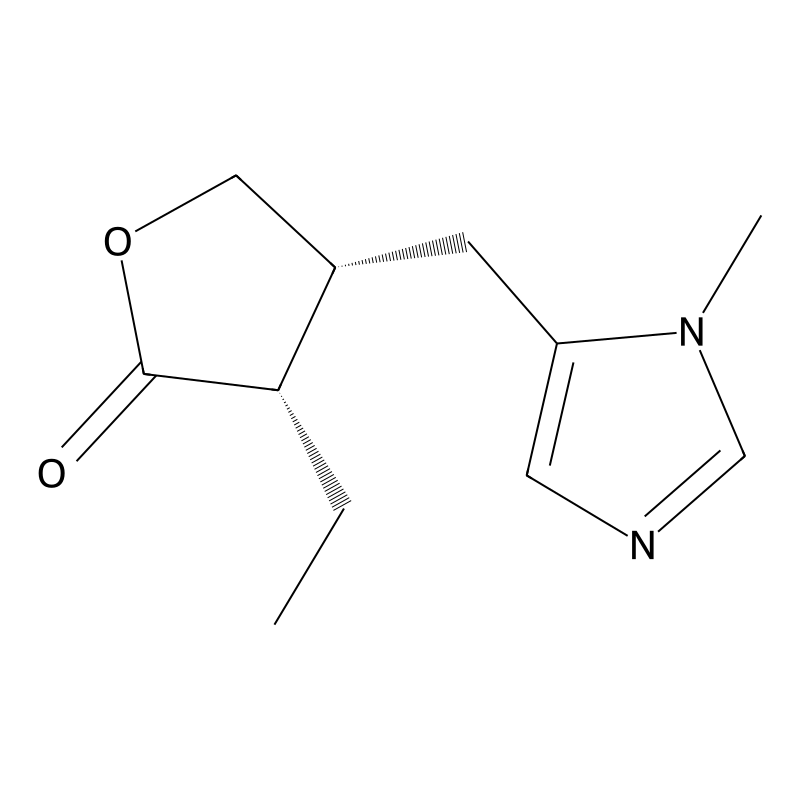

Pilocarpine is a natural alkaloid, primarily extracted from the leaves of the Pilocarpus microphyllus plant, a member of the Rutaceae family. It is classified as a lactone and has the chemical formula with a molecular weight of approximately 208.26 g/mol. Pilocarpine acts as a muscarinic agonist, stimulating cholinergic receptors in the body, which leads to various physiological effects such as increased salivation and lacrimation, miosis (pupil constriction), and reduced intraocular pressure. It is commonly used in ophthalmology for treating glaucoma and ocular hypertension, as well as in managing dry mouth conditions associated with Sjögren's syndrome or radiation therapy .

Pilocarpine works by mimicking the effects of acetylcholine on muscarinic receptors. When pilocarpine binds to these receptors, it triggers a cascade of cellular events that lead to increased production of saliva or constriction of the pupil depending on the target tissue [].

In the eye, pilocarpine increases the outflow of aqueous humor, a fluid that helps maintain eye pressure. This reduction in pressure is beneficial in treating glaucoma [].

For dry mouth, pilocarpine stimulates the salivary glands to produce more saliva, alleviating dryness [].

As a muscarinic agonist, pilocarpine exhibits parasympathomimetic effects by selectively activating muscarinic receptors in various tissues. This activation leads to:

- Increased Salivation: Pilocarpine stimulates salivary glands, making it effective for treating dry mouth.

- Miosis: It causes pupil constriction by acting on the iris sphincter muscle.

- Bronchial Effects: Pilocarpine can induce bronchospasm and increase bronchial secretions.

- Cardiovascular Effects: It may cause bradycardia (slowed heart rate) and vasodilation.

The onset of action for pilocarpine eye drops is typically within an hour, with effects lasting up to 24 hours .

Pilocarpine can be synthesized through several methods:

- Natural Extraction: The primary method involves extracting pilocarpine from the leaves of Pilocarpus microphyllus. This process includes:

- Chemical Synthesis: A synthetic route involves starting from 2-ethyl-3-carboxy-2-butyrolactone through an eight-step process that includes:

Pilocarpine has several therapeutic applications:

- Ophthalmology: Used to treat glaucoma and ocular hypertension by facilitating aqueous humor drainage.

- Dry Mouth Treatment: Effective in managing dry mouth due to Sjögren's syndrome or radiation therapy.

- Presbyopia Management: As an eye drop formulation (e.g., Vuity), it helps improve near vision by reducing pupil size .

Pilocarpine interacts with various drugs and substances that may enhance or inhibit its effects. For instance:

- Cholinergic Drugs: Co-administration with other cholinergic agents can lead to additive effects, increasing side effects such as excessive salivation or bronchospasm.

- Anticholinergic Agents: These can counteract the effects of pilocarpine, reducing its efficacy in treating conditions like glaucoma or dry mouth .

Additionally, pilocarpine's metabolism can be influenced by other medications that affect cytochrome P450 enzymes.

Several compounds exhibit similar pharmacological properties to pilocarpine. Here are some notable examples:

| Compound | Source/Origin | Primary Use | Unique Features |

|---|---|---|---|

| Carbachol | Synthetic | Treats glaucoma | Longer duration of action |

| Bethanechol | Synthetic | Treats urinary retention | Selective for muscarinic receptors |

| Arecoline | Extracted from betel nut | Stimulant for salivary secretion | Also has psychoactive properties |

Uniqueness of Pilocarpine

Pilocarpine's unique profile lies in its dual action on both ocular and salivary systems, making it particularly valuable in clinical settings for managing conditions like glaucoma and xerostomia (dry mouth). Its natural origin also distinguishes it from many synthetic alternatives that may have different side effect profiles or mechanisms of action .

Physical Description

Color/Form

NEEDLES

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

0.12 (LogP)

1.1

Decomposition

Melting Point

34 °C

UNII

GHS Hazard Statements

H330: Fatal if inhaled [Danger Acute toxicity, inhalation]

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

PILOCARPINE IS USED IN TREATMENT OF GLAUCOMA... IT CAN ALSO BE GIVEN IN OINTMENT OR AS LAMELLAE. ...MIOTIC ACTION OF PILOCARPINE IS USEFUL IN OVERCOMING MYDRIASIS PRODUCED BY ATROPINE; ALTERNATED WITH MYDRIATICS...EMPLOYED TO BREAK ADHESIONS BETWEEN IRIS & LENS.

PILOCARPINE IS BETTER TOLERATED THAN ANY OTHER MIOTIC. /HCL/

PILOCARPINE IS MIOTIC OF CHOICE FOR INITIAL & MAINTENANCE THERAPY IN PRIMARY OPEN-ANGLE GLAUCOMA & MOST OTHER CHRONIC GLAUCOMAS. ...USED FOR EMERGENCY TREATMENT OF ACUTE ANGLE-CLOSURE GLAUCOMA.

For more Therapeutic Uses (Complete) data for PILOCARPINE (6 total), please visit the HSDB record page.

Pharmacology

Pilocarpine is a natural alkaloid extracted from plants of the genus Pilocarpus with cholinergic agonist activity. As a cholinergic parasympathomimetic agent, pilocarpine predominantly binds to muscarinic receptors, thereby inducing exocrine gland secretion and stimulating smooth muscle in the bronchi, urinary tract, biliary tract, and intestinal tract. When applied topically to eyes, this agent stimulates the sphincter pupillae to contract, resulting in miosis; stimulates the ciliary muscle to contract, resulting in spasm of accommodation; and may cause a transitory rise in intraocular pressure followed by a more persistent fall due to opening of the trabecular meshwork and an increase in the outflow of aqueous humor.

MeSH Pharmacological Classification

ATC Code

N07 - Other nervous system drugs

N07A - Parasympathomimetics

N07AX - Other parasympathomimetics

N07AX01 - Pilocarpine

S - Sensory organs

S01 - Ophthalmologicals

S01E - Antiglaucoma preparations and miotics

S01EB - Parasympathomimetics

S01EB01 - Pilocarpine

Mechanism of Action

...ACT PRIMARILY @ MUSCARINIC RECEPTORS OF AUTONOMIC EFFECTOR CELLS, GANGLIONIC EFFECTS CAN ALSO BE OBSERVED. THIS IS PARTICULARLY TRUE OF PILOCARPINE, ALTHOUGH ITS GANGLIONIC ACTION ALSO INVOLVES STIMULATION OF MUSCARINIC RECEPTORS...

...AFTER TOPICAL INSTILLATION, MIOSIS BEGINS IN 15 TO 30 MIN & LASTS 4 TO 8 HR. REDUCTION OF INTRAOCULAR PRESSURE IS MAXIMAL IN 2 TO 4 HR, WHICH CORRELATES WITH MAX DECR IN OUTFLOW RESISTANCE. EFFECT ON INTRAOCULAR PRESSURE OUTLASTS EFFECT ON OUTFLOW FACILITY...PILOCARPINE...MAY DECR AQUEOUS PRODUCTION.

...PILOCARPINE /HAS AS/...PRINCIPAL ACTION STIMULATION OF SAME AUTONOMIC EFFECTOR CELLS AS THOSE ACTED UPON BY CHOLINERGIC POSTGANGLIONIC NERVE IMPULSES.

...PILOCARPINE...PRINCIPAL ACTION STIMULATION OF SAME AUTONOMIC EFFECTOR CELLS AS THOSE ACTED UPON BY CHOLINERGIC POSTGANGLIONIC NERVE IMPULSES. IN THIS RESPECT...RESEMBLE CHOLINE ESTERS...

KEGG Target based Classification of Drugs

Rhodopsin family

Acetylcholine (muscarinic)

CHRM2 [HSA:1129] [KO:K04130]

Pictograms

Acute Toxic

Other CAS

54-71-7

Absorption Distribution and Excretion

Pilocarpine and its degradation products are eliminated predominantly in the urine.

There is no information available.

LITTLE DEFINITIVE INFORMATION IS AVAIL ON FATE & ELIMINATION OF PILOCARPINE. IT IS PARTLY DESTROYED IN BODY, BUT LARGER FRACTION IS EXCRETED IN URINE IN COMBINED FORM.

PILOCARPINE PENETRATES EYE WELL; AFTER TOPICAL INSTILLATION...

POISONING HAS OCCURRED FROM CUTANEOUS ABSORPTION.

Metabolism Metabolites

Pilocarpine has known human metabolites that include 3-hydroxypilocarpine.

Possibly occurs at the neuronal synapses and in the plasma Half Life: 0.76 hours

Wikipedia

Ceftriaxone

Drug Warnings

Biological Half Life

Use Classification

Methods of Manufacturing

PREOBRASHENSKI ET AL, BER 66, 1187 (1933); SAMOKH ALOV, MED PROM SSSR 11, NO 2, 10 (1957)...

General Manufacturing Information

/PILOCARPINE/ HAS CIS CONFIGURATION; ISOPILOCARPINE IS TRANS: ZAV'VANOL, DOKLADY ADAD NAUK SSSR 82, 257 (1952). ABSOLUTE CONFIGURATION: HILL, BARCZA, TETRAHEDRON 22, 2889 (1966).

INCOMPATIBILITIES: SILVER NITRATE, MERCURY BICHLORIDE, IODIDES, GOLD SALTS, TANNIN, CALOMEL, POTASSIUM PERMANGANATE, ALKALIES.

/OCUSERT/...IS ELLIPTICALLY SHAPED UNIT...OF PILOCARPINE-CONTAINING RESERVOIR SURROUNDED BY PERMEABLE MEMBRANE. FOLLOWING PLACEMENT BY PT, DIFFERENT FORMS OF UNIT ARE DESIGNED TO RELEASE PILOCARPINE @ RATE OF EITHER 20 OR 40 UG/HR FOR 1 WK. INTRAOCULAR PRESSURE IS REDUCED CONTINUOUSLY...WITH...LESS TOTAL DRUG...

PILOCARPINE HYDROCHLORIDE & PILOCARPINE NITRATE ARE OFFICIAL IN USP BOTH AS SALTS & AS OPHTHALMIC SOLN. AVG ORAL OR HYPODERMIC DOSE OF PILOCARPINE, NOW RARELY USED, IS 5 TO 10 MG. DEVICE FOR ACHIEVING SUSTAINED RELEASE OF PILOCARPINE INTO CUL-DE-SAC OF EYE IS ALSO AVAIL (OCUSERT).

Analytic Laboratory Methods

HIGH SPEED LIQUID CHROMATOGRAPHY DETERMINATION OF PILOCARPINE IN PHARMACEUTICAL PREPARATIONS.

MODIFIED HIGH PRESSURE LIQUID CHROMATOGRAPHIC DETERMINATION OF PILOCARPINE HCL IN OPHTHALMIC SOLUTION.

DETERMINATION OF PILOCARPINE IN PHARMACEUTICAL PREPARATIONS BY LIQUID CHROMATOGRAPHY.

Clinical Laboratory Methods

ELECTRON CAPTURE GAS CHROMATOGRAPHIC METHOD FOR DETERMINING PILOCARPINE IN BLOOD & AQUEOUS HUMOR IS DISCUSSED.

Storage Conditions

Stability Shelf Life

SENSITIVE TO LIGHT.

STABLE IN AIR BUT AFFECTED BY LIGHT. /NITRATE/

Dates

Chang et al. Identification of small molecules rescuing fragile X syndrome phenotypes in Drosophila Nature Chemical Biology, doi: 10.1038/nchembio.78, published online 9 March 2008. http://www.nature.com/naturechemicalbiology